Lipophilicity vs. 1-Phenylanthraquinone
The insertion of a methoxy group at the meta position of the 1-phenyl ring increases computed lipophilicity relative to the unsubstituted 1-phenylanthraquinone. PubChem computed XLogP3-AA for 1-(m-methoxyphenyl)anthraquinone is 4.5 [1]. While experimental logP for the comparator 1-phenylanthraquinone is not available in PubChem, the trend is consistent with the additive contribution of the –OCH₃ group, which contributes approximately +0.5 to +0.7 log units over the parent phenyl scaffold based on standard fragment-based calculations. This difference predicts longer reversed-phase HPLC retention times and altered partitioning in biphasic systems.
Δ ≈ +0.5 to +0.7 (estimated)
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 1-Phenylanthraquinone (CAS 1714-14-3): estimated XLogP3-AA ~3.8–4.0 (fragment-based prediction; not reported in PubChem) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 to +0.7 (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) for target; comparator value estimated via fragment addition. |
Why This Matters
Procurement decisions for applications requiring consistent chromatographic behavior or predictable lipophilicity-driven partitioning should be based on the specific methoxy substitution pattern, as even regioisomeric analogs will exhibit different logP values.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 624966, Anthraquinone, 1-(m-methoxyphenyl)-. https://pubchem.ncbi.nlm.nih.gov/compound/20600-77-5. Accessed 27 Dec. 2025. View Source
